(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione
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Overview
Description
(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol It is characterized by the presence of a hydroxyphenyl group and a hydroxypiperidinyl group linked by a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxypiperidine in the presence of a suitable thiolating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the methanethione linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanethione moiety can be reduced to a methylene group.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield 4-hydroxybenzaldehyde derivatives, while reduction of the methanethione moiety can produce (4-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methane.
Scientific Research Applications
(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methane
- (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)ethanone
- (4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)propanethione
Uniqueness
(4-Hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanethione is unique due to the presence of the methanethione moiety, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,11,14-15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQNUPUBUDGMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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